molecular formula C17H13F3N4O B10960374 5-cyclopropyl-7-(difluoromethyl)-N-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-cyclopropyl-7-(difluoromethyl)-N-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10960374
M. Wt: 346.31 g/mol
InChI Key: QSGQZLUHXNFZSQ-UHFFFAOYSA-N
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Description

5-cyclopropyl-7-(difluoromethyl)-N-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine class. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications .

Preparation Methods

The synthesis of 5-cyclopropyl-7-(difluoromethyl)-N-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the condensation of 3,4-substituted 5-aminopyrazoles with asymmetric 1,3-dicarbonyl compounds containing difluoromethyl groups. This reaction is carried out in acetic acid to form the desired pyrazolo[1,5-a]pyrimidine scaffold . Industrial production methods may involve optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acetic acid, trifluoroacetic acid, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of other heterocyclic compounds.

    Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds in the pyrazolo[1,5-a]pyrimidine class include:

Compared to these compounds, 5-cyclopropyl-7-(difluoromethyl)-N-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide may exhibit unique biological activities and therapeutic potential due to its specific structural features.

Properties

Molecular Formula

C17H13F3N4O

Molecular Weight

346.31 g/mol

IUPAC Name

5-cyclopropyl-7-(difluoromethyl)-N-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H13F3N4O/c18-10-3-1-2-4-11(10)22-17(25)13-8-15-21-12(9-5-6-9)7-14(16(19)20)24(15)23-13/h1-4,7-9,16H,5-6H2,(H,22,25)

InChI Key

QSGQZLUHXNFZSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=CC(=NN3C(=C2)C(F)F)C(=O)NC4=CC=CC=C4F

Origin of Product

United States

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